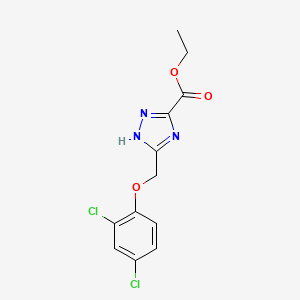

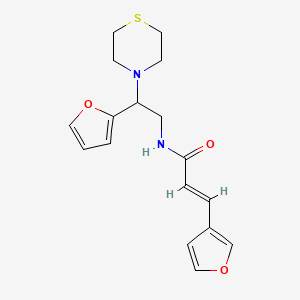

![molecular formula C21H16BrFN4O3 B2737938 3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-86-9](/img/structure/B2737938.png)

3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

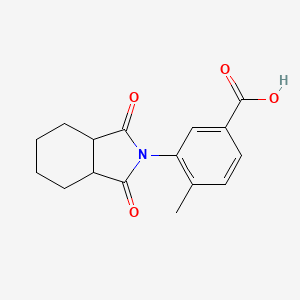

The compound “3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a bromo-fluorophenyl group, a methyl group, and a carboxamide group attached to a pyrrolopyrimidine core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolopyrimidine core, followed by the attachment of the various functional groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrimidine core is a bicyclic structure with a five-membered ring fused to a six-membered ring. The benzyl, bromo-fluorophenyl, and carboxamide groups are all attached to different positions on this core .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The bromine and fluorine atoms on the phenyl ring could potentially be replaced in a substitution reaction. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (such as the carboxamide) and nonpolar groups (such as the benzyl and methyl groups) could give it both hydrophilic and hydrophobic properties .Scientific Research Applications

Synthesis and Molecular Properties

- Deoxyribonucleoside Cyclic N-Acylphosphoramidites Synthesis : This compound is utilized in the synthesis of cyclic N-acylphosphoramidites, which are crucial for the stereocontrolled synthesis of oligonucleotides (Wilk et al., 2000).

- Antipathogenic Activity : Derivatives of this compound have been explored for their antipathogenic activity, particularly against bacterial strains capable of forming biofilms (Limban et al., 2011).

Medicinal Chemistry and Pharmacology

- Analgesic and Anti-Inflammatory Agents : Novel derivatives have been synthesized for potential use as analgesic and anti-inflammatory agents, showing significant activity in inhibiting cyclooxygenase enzymes (Abu‐Hashem et al., 2020).

- CCR5 Antagonist Synthesis : The compound has been used in the synthesis of CCR5 antagonists, which are important in the treatment of various diseases, including HIV (Ikemoto et al., 2005).

Bioorganic and Synthetic Chemistry

- Synthesis of Pyrazolo[3,4-d]pyrimidines : The compound is involved in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of molecules with potential therapeutic applications (Rahmouni et al., 2016).

- Histone Deacetylase Inhibitor Development : It's used in the development of histone deacetylase inhibitors, which are significant in cancer treatment and epigenetic therapy (Zhou et al., 2008).

Materials Science and Polymer Chemistry

- Aromatic Polyamides Synthesis : Research indicates its use in the synthesis of aromatic polyamides, materials with potential applications in high-performance polymers (Yang et al., 1995).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN4O3/c1-26-11-14(19(28)24-16-8-7-13(22)9-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXNBXAYKPPZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

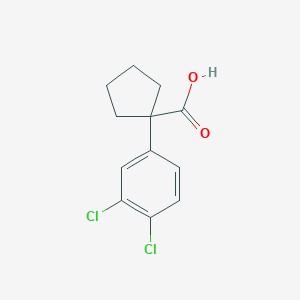

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

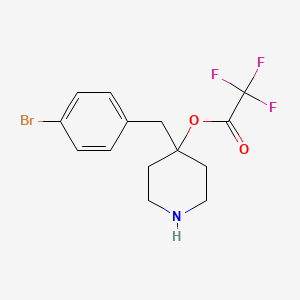

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

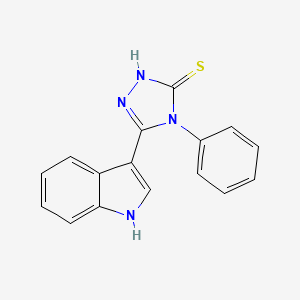

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)